Scientific Field: Organic Chemistry
Summary of the Application: “1-Iodo-4-(methylsulfonyl)benzene” is used in the synthesis of methyl sulfones. Methyl sulfones are organic compounds that contain a sulfonyl functional group attached to a methyl group.
Methods of Application or Experimental Procedures: The compound is synthesized from arylsulfonyl hydrazides using a copper-catalyzed S-methylation process.
Results or Outcomes: The synthesis process yields a white solid product with a yield of 88%.
1-Iodo-4-(methylsulfonyl)benzene is characterized by its chemical structure, which includes a benzene ring with an iodine atom at the para position relative to a methylsulfonyl group. Its molecular weight is approximately 282.10 g/mol, and it has a CAS Registry Number of 64984-08-3 . The presence of both iodine and the methylsulfonyl group imparts distinct reactivity, making it valuable in synthetic chemistry.
As mentioned earlier, there is no current information available regarding a specific mechanism of action for 1-Iodo-4-(methylsulfonyl)benzene in biological systems.
1-Iodo-4-(methylsulfonyl)benzene can be synthesized through several methods:
Interaction studies involving 1-Iodo-4-(methylsulfonyl)benzene focus on its reactivity with biological targets. Preliminary research suggests that its iodine substituent may facilitate interactions with biomolecules, enhancing its potential as a drug candidate. Further studies are necessary to elucidate specific interactions and mechanisms of action.
1-Iodo-4-(methylsulfonyl)benzene shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Iodo-4-(phenylsulfonyl)benzene | 14774-79-9 | 0.97 |
1-Iodo-3,5-bis(methylsulfonyl)benzene | 849035-96-7 | 0.94 |
4-((4-Iodophenyl)sulfonyl)phenol | 7402-68-8 | 0.85 |
1-Iodo-4-methylbenzene | 624-31-7 | 0.80 |
These compounds exhibit varying degrees of similarity in structure and reactivity, highlighting the unique characteristics of 1-Iodo-4-(methylsulfonyl)benzene due to its specific functional groups and positions on the benzene ring.